An In-depth Technical Guide to 2-Naphthylacetonitrile (CAS 7498-57-9)
An In-depth Technical Guide to 2-Naphthylacetonitrile (CAS 7498-57-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthylacetonitrile, also known as 2-naphthaleneacetonitrile, is a versatile aromatic nitrile compound. Its rigid bicyclic naphthalene core and reactive nitrile group make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and applications, with a particular focus on its role as a key intermediate in the pharmaceutical industry. Notably, it is a crucial precursor in the synthesis of Centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2]
Chemical and Physical Properties
2-Naphthylacetonitrile is a white to light yellow crystalline powder.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Naphthylacetonitrile
| Property | Value | Reference(s) |
| CAS Number | 7498-57-9 | [5][6] |
| Molecular Formula | C₁₂H₉N | [5][6] |
| Molecular Weight | 167.21 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 82-84 °C | [6][7] |
| Boiling Point | 303 °C (lit.) | [6][7] |
| Density | 1.092 g/mL at 25 °C (lit.) | [6][7] |
| Solubility | Insoluble in water. | [3] |
| IUPAC Name | 2-(naphthalen-2-yl)acetonitrile | [5] |
| Synonyms | 2-Naphthaleneacetonitrile, β-Naphthylacetonitrile, 2-Naphthylmethylcyanide | [5] |
Spectroscopic Data
The structural elucidation of 2-Naphthylacetonitrile is confirmed by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.
Table 2: Spectroscopic Data of 2-Naphthylacetonitrile
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available. | [5] |
| ¹³C NMR | Spectral data available. | [5] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [5] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | [5] |
Synthesis of 2-Naphthylacetonitrile
Several synthetic routes to 2-Naphthylacetonitrile have been reported. The following sections detail the experimental protocols for the most common and relevant methods.
From 2-(Bromomethyl)naphthalene and Potassium Cyanide
This classical nucleophilic substitution reaction is a straightforward method for the synthesis of 2-Naphthylacetonitrile.
Experimental Protocol:
-
Preparation of 2-(Bromomethyl)naphthalene: 2-Methylnaphthalene is dissolved in a dry, non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN) are added. The mixture is heated under reflux. The reaction is monitored for completion (e.g., by observing the dissolution of NBS and the formation of succinimide which floats). After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude 2-(bromomethyl)naphthalene is purified by recrystallization from a suitable solvent like ethanol.[8]
-
Cyanation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium cyanide (KCN) in a suitable solvent like ethanol. Add a solution of 2-(bromomethyl)naphthalene in the same solvent.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent by rotary evaporation to yield crude 2-Naphthylacetonitrile.
-
Purify the crude product by recrystallization.
Diagram 1: Synthesis of 2-Naphthylacetonitrile via Nucleophilic Substitution
Caption: A simple workflow for the synthesis of 2-Naphthylacetonitrile.
Palladium-Catalyzed Decarboxylative Coupling
This modern synthetic approach offers an alternative route with potentially higher yields and milder reaction conditions.
Experimental Protocol: [9]
-
In a Schlenk tube, combine 2-chloronaphthalene, sodium 2-cyanoacetate, a palladium catalyst (e.g., di-μ-chlorobis(η3-2-propenyl)dipalladium), and a phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Evacuate the tube and backfill with an inert gas (e.g., argon).
-
Add a high-boiling solvent such as mesitylene.
-
Heat the reaction mixture to 140 °C for approximately 5 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the residue by column chromatography on silica gel to isolate 2-Naphthylacetonitrile.
Diagram 2: Palladium-Catalyzed Synthesis of 2-Naphthylacetonitrile
Caption: Palladium-catalyzed route to 2-Naphthylacetonitrile.
From 2'-Acetonaphthone via the Willgerodt Reaction
This multi-step synthesis involves the conversion of a ketone to a terminal amide, which is then converted to the nitrile.
Experimental Protocol: [10][11]
-
Willgerodt Reaction: 2'-Acetonaphthone is reacted with ammonium polysulfide or sulfur and a secondary amine (e.g., morpholine) in a high-boiling solvent. The reaction mixture is heated under reflux for an extended period.[12][13][14] This step produces 2-naphthylacetamide.
-
Hydrolysis: The resulting amide is hydrolyzed to 2-naphthylacetic acid, typically by heating with an aqueous acid or base.
-
Conversion to Nitrile: The 2-naphthylacetic acid is then converted to 2-Naphthylacetonitrile. This can be achieved by reacting the acid with a halogenating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with sulfamide.[10][11]
Purification and Analysis
Purification by Recrystallization
Crude 2-Naphthylacetonitrile can be effectively purified by recrystallization.
Experimental Protocol: [15]
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol is a commonly used solvent for the recrystallization of naphthalene derivatives.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Naphthylacetonitrile in a minimal amount of the hot solvent by heating on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Diagram 3: General Workflow for Purification and Analysis
Caption: A workflow for the purification and analysis of 2-Naphthylacetonitrile.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of 2-Naphthylacetonitrile.
Typical HPLC Method Parameters: [10][16][17]
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid.
-
Detection: UV detection at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 281 nm).
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
Applications in Drug Development
2-Naphthylacetonitrile is a key starting material for the synthesis of various biologically active molecules. Its most notable application is in the production of Centanafadine.
Intermediate for Centanafadine
Centanafadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that has been investigated for the treatment of ADHD.[1][18][19] The synthesis of Centanafadine involves the use of 2-Naphthylacetonitrile as a crucial building block to construct the 1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane core of the molecule.[10]
Mechanism of Action of SNDRIs
Serotonin-norepinephrine-dopamine reuptake inhibitors work by blocking the transporter proteins responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[20][21][22] This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission. This enhanced signaling is believed to be responsible for the therapeutic effects of SNDRIs in conditions like ADHD and depression.
Diagram 4: Simplified Mechanism of a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)
Caption: An SNDRI blocks the reuptake of key neurotransmitters in the brain.
Safety and Handling
2-Naphthylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Naphthylacetonitrile (CAS 7498-57-9) is a chemical intermediate of significant interest, particularly in the field of drug development. Its well-defined chemical properties and versatile reactivity make it an important precursor for complex molecular architectures. The synthetic routes and analytical methods detailed in this guide provide a solid foundation for researchers and scientists working with this compound. As the demand for novel therapeutics continues to grow, the importance of key building blocks like 2-Naphthylacetonitrile in enabling the synthesis of next-generation pharmaceuticals is expected to increase.
References
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- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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- 19. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
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